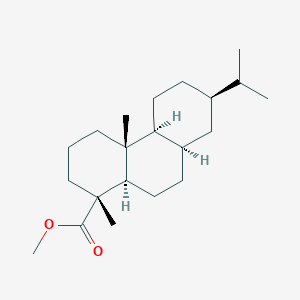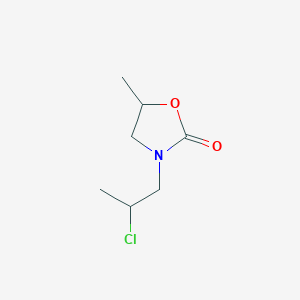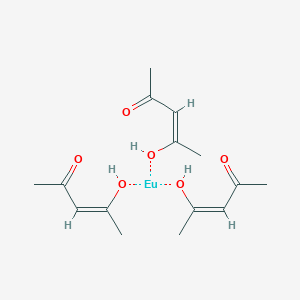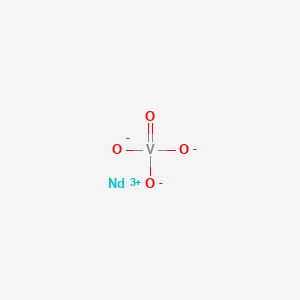
Neodymium orthovanadate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium orthovanadate (NdVO4) is a crystal material that has been widely studied due to its unique properties and potential applications in various fields. It is a rare earth compound that is composed of neodymium, vanadium, and oxygen atoms. NdVO4 has attracted significant attention in the scientific community due to its optical, magnetic, and catalytic properties.
Mecanismo De Acción
The mechanism of action of Neodymium orthovanadate is still under investigation. However, it is believed that Neodymium orthovanadate interacts with biological molecules, such as proteins and DNA, through electrostatic and hydrophobic interactions. Neodymium orthovanadate can also generate reactive oxygen species (ROS), which can cause oxidative stress and damage to cells.
Efectos Bioquímicos Y Fisiológicos
Neodymium orthovanadate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Neodymium orthovanadate can induce cell death in cancer cells and inhibit the growth of bacteria and fungi. Neodymium orthovanadate has also been shown to have antioxidant properties and can protect cells from oxidative stress. In vivo studies have suggested that Neodymium orthovanadate can reduce inflammation and improve tissue regeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Neodymium orthovanadate in lab experiments is its unique properties, such as its high thermal conductivity and excellent optical properties. Neodymium orthovanadate is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using Neodymium orthovanadate is its potential toxicity, which requires careful handling and safety precautions.
Direcciones Futuras
There are several future directions for the research on Neodymium orthovanadate. One area of research is the development of new synthesis methods that can produce Neodymium orthovanadate with improved properties and reduced toxicity. Another area of research is the investigation of the potential applications of Neodymium orthovanadate in biomedicine, such as drug delivery and cancer therapy. Furthermore, the use of Neodymium orthovanadate in energy storage and conversion devices, such as batteries and solar cells, is also an area of active research.
Métodos De Síntesis
Neodymium orthovanadate can be synthesized using various methods, including solid-state reaction, hydrothermal synthesis, sol-gel method, and co-precipitation method. The most commonly used method for synthesizing Neodymium orthovanadate is the solid-state reaction method. This method involves mixing neodymium oxide (Nd2O3) and vanadium oxide (V2O5) in a molar ratio of 1:1 and heating the mixture at high temperatures (1000-1200°C) in an oxygen atmosphere for several hours. The resulting product is then cooled and ground into a fine powder.
Aplicaciones Científicas De Investigación
Neodymium orthovanadate has been extensively studied in various scientific fields, including materials science, catalysis, optics, and biomedicine. In materials science, Neodymium orthovanadate has been used as a catalyst for various chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds. In optics, Neodymium orthovanadate has been used as a laser crystal due to its high thermal conductivity and excellent optical properties. In biomedicine, Neodymium orthovanadate has been investigated for its potential applications in drug delivery, imaging, and cancer therapy.
Propiedades
Número CAS |
13721-46-5 |
|---|---|
Nombre del producto |
Neodymium orthovanadate |
Fórmula molecular |
NdO4V |
Peso molecular |
259.18 g/mol |
Nombre IUPAC |
neodymium(3+);trioxido(oxo)vanadium |
InChI |
InChI=1S/Nd.4O.V/q+3;;3*-1; |
Clave InChI |
SEEUVPGHIZOZOF-UHFFFAOYSA-N |
SMILES |
[O-][V](=O)([O-])[O-].[Nd+3] |
SMILES canónico |
[O-][V](=O)([O-])[O-].[Nd+3] |
Otros números CAS |
13721-46-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



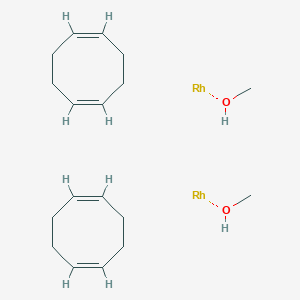
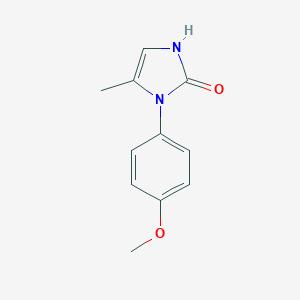
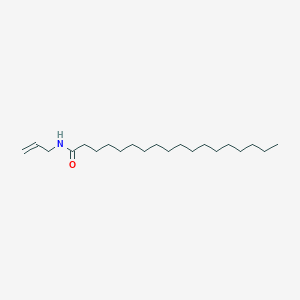
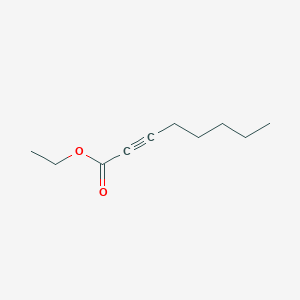
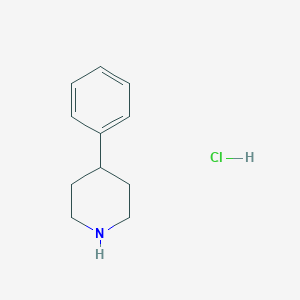
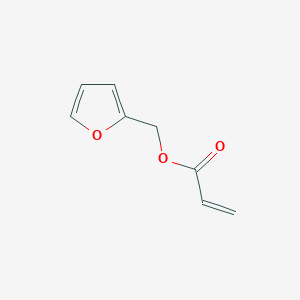

![2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile](/img/structure/B80510.png)
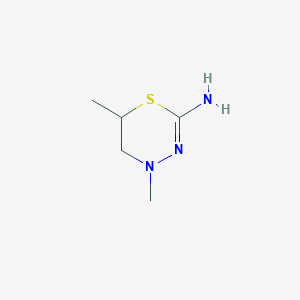
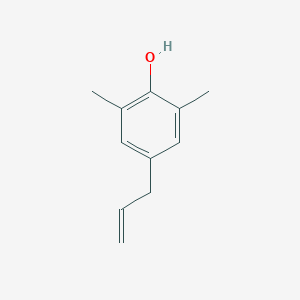
![2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide](/img/structure/B80518.png)
